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molecular formula C9H10F2OS B8497326 3-(2,4-Difluorophenyl)sulfanylpropan-1-ol

3-(2,4-Difluorophenyl)sulfanylpropan-1-ol

Cat. No. B8497326
M. Wt: 204.24 g/mol
InChI Key: XAWOFYZQYVUNND-UHFFFAOYSA-N
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Patent
US07902200B2

Procedure details

1M Hydrochloric acid (170 mL) was added to a solution of 2-[3-(2,4-difluorophenyl)sulfanylpropoxy]oxane (Intermediate 26) (10.8 g, 37 mmol) in methanol (170 mL) and stirred at ambient temperature for 40 minutes. The methanol was removed under reduced pressure and the remaining aqueous phase taken to pH 6. The solution was extracted with ethyl acetate (3×50 mL) and the combined organics washed with brine (50 mL), dried (MgSO4) and the solvent removed under reduced pressure to afford the product (7.5 g, 99%). 1H NMR δ (400 MHz, CDCl3): 1.38 (t, 1H), 1.83 (quintet, 2H), 2.97 (t, 2H), 3.77 (q, 2H), 6.81-6.87 (m, 2H), 7.38-7.45 (m, 1H).
Quantity
170 mL
Type
reactant
Reaction Step One
Name
2-[3-(2,4-difluorophenyl)sulfanylpropoxy]oxane
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[S:10][CH2:11][CH2:12][CH2:13][O:14]C1CCCCO1>CO>[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[S:10][CH2:11][CH2:12][CH2:13][OH:14]

Inputs

Step One
Name
Quantity
170 mL
Type
reactant
Smiles
Cl
Name
2-[3-(2,4-difluorophenyl)sulfanylpropoxy]oxane
Quantity
10.8 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)SCCCOC1OCCCC1
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)SCCCOC1OCCCC1
Name
Quantity
170 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
the combined organics washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)SCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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